Cytotoxicity Against HT‑29 Colon Carcinoma Cells — Benzoxazole (3h) vs. Benzimidazole (3g) and Benzothiazole (3i) Analogs
The benzoxazole derivative **3h** (the target compound) exhibited an IC₅₀ of **0.09 µM** against HT‑29 human colon adenocarcinoma cells in a 24 h MTT assay, making it the most potent cytotoxic agent among all benzazole‑bearing analogs tested [1]. By comparison, the benzimidazole congener **3g** (2-(1H-benzimidazol-2-yl)sulfanyl‑N‑(5‑methyl‑isoxazol‑3‑yl)acetamide) gave an IC₅₀ of 0.74 µM, and the benzothiazole congener **3i** (2-(benzothiazol-2-yl)sulfanyl‑N‑(5‑methyl‑isoxazol‑3‑yl)acetamide) gave 0.40 µM [1]. Thus, **3h is approximately 8‑fold more potent than 3g and 4‑fold more potent than 3i** in this cell line [1]. The reference drug cisplatin was used as a positive control.
| Evidence Dimension | Cytotoxicity — IC₅₀ against HT‑29 colon carcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.09 µM (compound 3h, benzoxazole) |
| Comparator Or Baseline | 3g (benzimidazole): IC₅₀ = 0.74 µM; 3i (benzothiazole): IC₅₀ = 0.40 µM; Cisplatin: positive control |
| Quantified Difference | 3h is 8.2‑fold more potent than 3g; 4.4‑fold more potent than 3i |
| Conditions | HT‑29 human colon adenocarcinoma cell line; 24 h exposure; MTT colorimetric assay; compounds tested at 0.01–5 µM; DMSO vehicle |
Why This Matters
For procurement decisions in an anticancer screening program, the benzoxazole analog’s >8‑fold superiority over the commonly available benzimidazole analog (3g) on the same scaffold directly influences SAR library design and lead prioritization.
- [1] Özkay, Y., İncesu, Z., Önder, N.İ., Tunalı, Y., Karaca, H., Işıkdağ, İ., & Uçucu, Ü. (2013). Antimicrobial and anticancer effects of some 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives. *Medicinal Chemistry Research*, 22(1), 211–218. View Source
